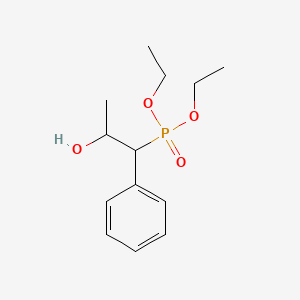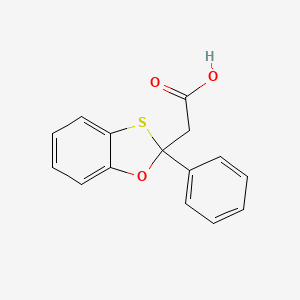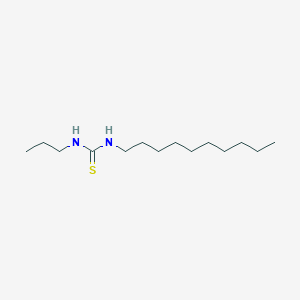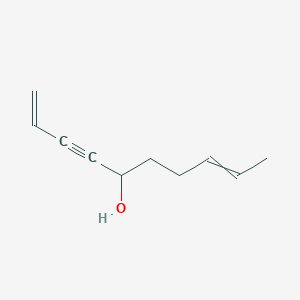![molecular formula C21H20N2O5 B14516547 N,N'-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide) CAS No. 62715-84-8](/img/structure/B14516547.png)
N,N'-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide) is a chemical compound characterized by its unique structure, which includes aromatic rings and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide) typically involves the reaction of 4,4’-diaminodiphenylmethane with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N,N’-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(2-Methyl-1,4-phenylene)bis(N-acetylacetamide)
- N,N’-(Methylenedi-4,1-phenylene)bis(3-methyl-1-piperidinecarboxamide)
Uniqueness
N,N’-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide) is unique due to its specific structural features, such as the presence of carbonyldi(4,1-phenylene) and acetylacetamide groups
Properties
CAS No. |
62715-84-8 |
|---|---|
Molecular Formula |
C21H20N2O5 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-acetyl-N-[4-[4-(diacetylamino)benzoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H20N2O5/c1-13(24)22(14(2)25)19-9-5-17(6-10-19)21(28)18-7-11-20(12-8-18)23(15(3)26)16(4)27/h5-12H,1-4H3 |
InChI Key |
MVYSXURVPQDIQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C(=O)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


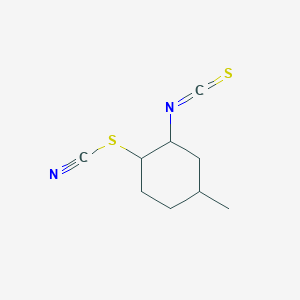
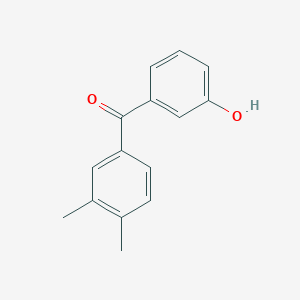
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
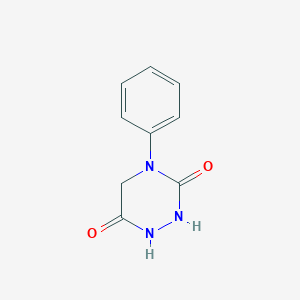
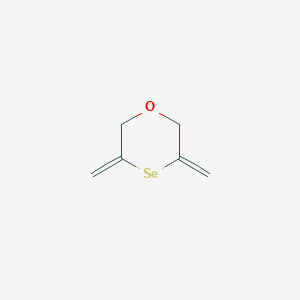
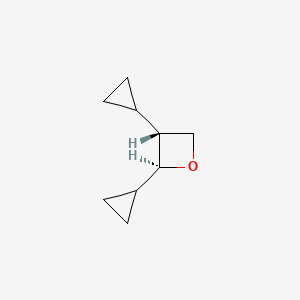
methanone](/img/structure/B14516511.png)

